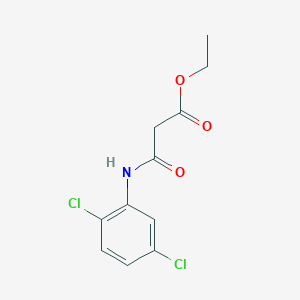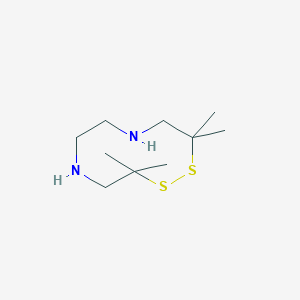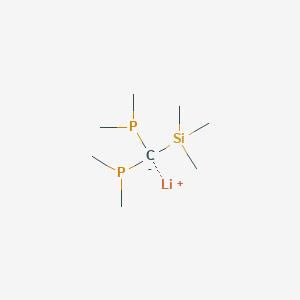
Lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide is an organolithium compound that features a lithium atom bonded to a methanide group substituted with dimethylphosphanyl and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide typically involves the reaction of a suitable precursor, such as a trimethylsilyl-substituted methanide, with a lithium reagent. One common method is the deprotonation of bis(trimethylsilyl)methane using n-butyllithium. The reaction can be performed in situ and the resulting compound can be purified by sublimation or distillation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The lithium atom can be substituted with other metal atoms or groups through metathesis reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and other electrophiles. Typical reaction conditions involve aprotic solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of organometallic compounds.
Scientific Research Applications
Lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex organometallic compounds and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems that involve phosphorus-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide involves the interaction of the lithium atom with various electrophiles. The compound acts as a nucleophile, attacking electrophilic centers and forming new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar reactivity but different substituents.
Sodium bis(trimethylsilyl)amide: Similar to lithium bis(trimethylsilyl)amide but with sodium instead of lithium.
Potassium bis(trimethylsilyl)amide: Similar to lithium bis(trimethylsilyl)amide but with potassium instead of lithium.
Uniqueness
Lithium bis(dimethylphosphanyl)(trimethylsilyl)methanide is unique due to the presence of both dimethylphosphanyl and trimethylsilyl groups, which impart distinct reactivity and properties compared to other similar compounds. This makes it a valuable reagent in various chemical transformations and applications.
Properties
CAS No. |
102493-28-7 |
|---|---|
Molecular Formula |
C8H21LiP2Si |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
lithium;[dimethylphosphanyl(trimethylsilyl)methyl]-dimethylphosphane |
InChI |
InChI=1S/C8H21P2Si.Li/c1-9(2)8(10(3)4)11(5,6)7;/h1-7H3;/q-1;+1 |
InChI Key |
PYDAHWSUPYHVIX-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[C-](P(C)C)P(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]-](/img/structure/B14343771.png)

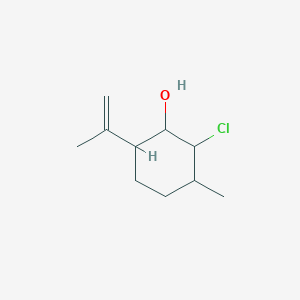
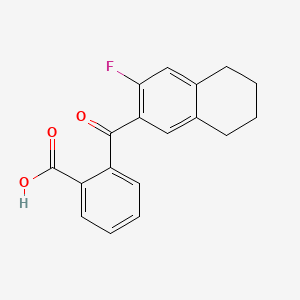
![2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid](/img/structure/B14343795.png)
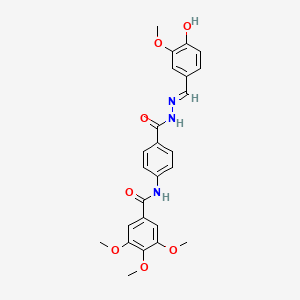
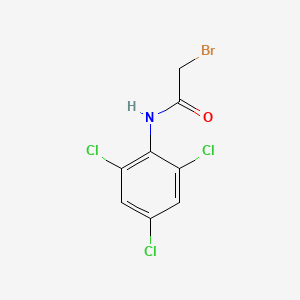
![3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid](/img/structure/B14343826.png)
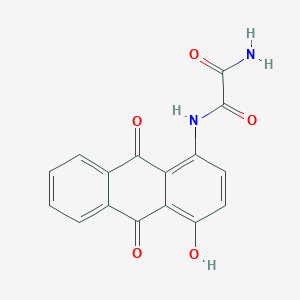
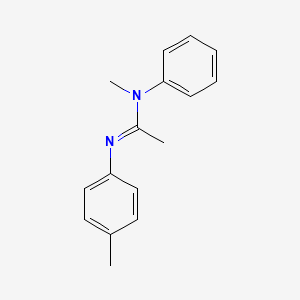
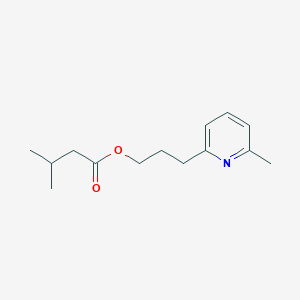
![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)
